molecular formula C7H7ClIN B1592888 5-Chloro-3-iodo-2-methylaniline CAS No. 870606-29-4

5-Chloro-3-iodo-2-methylaniline

Cat. No. B1592888
M. Wt: 267.49 g/mol
InChI Key: HQLVDQVRDDXAPF-UHFFFAOYSA-N
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Description

5-Chloro-3-iodo-2-methylaniline is a chemical compound with the CAS Number: 1150617-63-2 . It has a molecular weight of 267.5 . It is a solid substance that is stored in a refrigerator .


Synthesis Analysis

The synthesis of anilines like 5-Chloro-3-iodo-2-methylaniline often involves ortho-and para-substituted aryl halides . The direction of elimination for a meta-substituted halide is determined by which hydrogen (i.e., at 3- or 4-) is more acidic, which in turn is governed largely by the inductive effects .


Molecular Structure Analysis

The linear formula of 5-Chloro-3-iodo-2-methylaniline is C7H7ClIN . The molecular structure of this compound is determined by its formula and the arrangement of its atoms.


Physical And Chemical Properties Analysis

5-Chloro-3-iodo-2-methylaniline is a solid at room temperature . It has a molecular weight of 267.5 . The compound is stored in a refrigerator .

Scientific Research Applications

  • Medicinal Chemistry : Compounds like “5-Chloro-3-iodo-2-methylaniline” can be used in the synthesis of pharmaceuticals. The specific application would depend on the drug being synthesized .

  • Materials Science : These compounds can be used in the creation of new materials, such as polymers or nanomaterials. The methods of application would involve chemical reactions to form the desired materials .

  • Chemical Biology : “5-Chloro-3-iodo-2-methylaniline” could be used in the study of biological systems. This could involve using the compound as a probe to study biological processes .

  • Analytical Chemistry : Such compounds can be used as standards or reagents in analytical chemistry procedures .

  • Environmental Science : “5-Chloro-3-iodo-2-methylaniline” could potentially be used in studies related to environmental contamination and remediation .

  • Electrophilic Aromatic Substitution (EAS) : Iodobenzene can undergo typical electrophilic aromatic substitution reactions, similar to benzene .

  • Organic Synthesis : Compounds like “5-Chloro-3-iodo-2-methylaniline” can be used as building blocks in the synthesis of complex organic molecules .

  • Pharmaceutical Research : These compounds can be used in the development of new drugs, where they might serve as intermediates in the synthesis of active pharmaceutical ingredients .

  • Material Science : In material science, such compounds could be used in the synthesis of novel materials with unique properties .

  • Agricultural Chemistry : Compounds like “5-Chloro-3-iodo-2-methylaniline” might be used in the synthesis of new pesticides or herbicides .

  • Biochemical Research : These compounds could be used in biochemical research, for example, as a precursor for the synthesis of dyes used in biological imaging .

  • Environmental Science : “5-Chloro-3-iodo-2-methylaniline” could potentially be used in studies related to environmental contamination and remediation .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-chloro-3-iodo-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClIN/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLVDQVRDDXAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1I)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646623
Record name 5-Chloro-3-iodo-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-iodo-2-methylaniline

CAS RN

870606-29-4
Record name 5-Chloro-3-iodo-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1,1-dimethylethyl (5-chloro-3-iodo-2-methylphenyl)carbamate (5 g, 13.6 mmol) in dichloromethane (50 mL) was added trifluoroacetic acid (10 mL). The solution was stirred at ambient temperature for 2 hours, then concentrated in-vacuo. The resultant residue was partitioned between saturated sodium bicarbonate and ethyl acetate. The aqueous portion was extracted twice with ethyl acetate. The combined organic portions were washed with brine, dried over sodium sulfate, filtered and concentrated in-vacuo to afford an orange residue which was purified by column chromatography (silica gel, 5% ethyl acetate in hexane). The product was isolated to afford 3.05 g, 11.4 mmol (84%) of 5-chloro-3-iodo-2-methylaniline as a yellow solid. 1H NMR (400 MHz, CDCl3): 7.26 (d, 1H), 6.64 (d, 1H), 3.78 (br s, 2H), 2.28 (s, 3H); MS (EI) for C7H7ClIN: 268 (MH+).
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1,1-dimethylethyl (5-chloro-3-iodo-2-methylphenyl)carbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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